molecular formula C27H52O8 B1589048 Tetraglyceryl monooleate CAS No. 33940-98-6

Tetraglyceryl monooleate

Cat. No. B1589048
CAS RN: 33940-98-6
M. Wt: 504.7 g/mol
InChI Key: SJLAFUFWXUJDDR-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraglyceryl monooleate is a chemical compound with the molecular formula C27H52O8 . It contains a total of 86 bonds, including 34 non-H bonds, 2 multiple bonds, 27 rotatable bonds, 2 double bonds, 1 ester (aliphatic), 4 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, and 2 ethers (aliphatic) .


Synthesis Analysis

Tetraglyceryl monooleate can be synthesized via the esterification method using self-made sodium oleate and 3-chloro-1,2-propanediol as reactants, tetrabutylammonium bromide as the catalyst, and toluene as the solvent . The effects of the reaction molar ratio, type and amount of catalyst, and reaction temperature and time on the yield were investigated .


Molecular Structure Analysis

The molecular structure of Tetraglyceryl monooleate is characterized by its bond composition. It contains 86 bonds in total, including 34 non-H bonds, 2 multiple bonds, 27 rotatable bonds, 2 double bonds, 1 ester (aliphatic), 4 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, and 2 ethers (aliphatic) .


Chemical Reactions Analysis

Chemical reactions involving Tetraglyceryl monooleate have been studied using atomistic molecular dynamics simulations. These studies have focused on the self-assembly and friction of glycerol monooleate mixed with oleic acid, glycerol, calcium oleate, or water in n-heptane and toluene solvents .

Scientific Research Applications

Ophthalmic Drug Delivery

One significant application of tetraglyceryl monooleate, specifically glyceryl monoolein, is in the development of ophthalmic drug delivery systems. A study by Liu et al. (2016) explored the use of liquid crystalline nanoparticles (LCNPs) containing glyceryl monoolein for enhancing ocular bioavailability and pre-ocular residence time of tetrandrine (TET), an ophthalmic drug. This approach resulted in a 2.65-fold increase in ocular bioavailability compared to TET solution, indicating the effectiveness of glyceryl monoolein in ophthalmic drug delivery systems (Liu et al., 2016).

Drug Delivery and Crystallization

Glycerol monooleate (GMO), a form of tetraglyceryl monooleate, is extensively studied for its potential in drug delivery systems and encapsulation and crystallization of proteins. Libster et al. (2011) highlighted the applications of reverse hexagonal LLC (H(II)) mesophases of GMO/water for solubilization, release, and crystallization of biomacromolecules such as therapeutic peptides and lysozyme (LSZ). This research demonstrated the potential of H(II) mesophases in transdermal delivery and crystallization applications (Libster, Aserin, & Garti, 2011).

Food Industry Applications

In the food industry, glyceryl monooleate, a component of tetraglyceryl monooleate, finds application as a surfactant. A study by Sánchez, Niño, and Patino (1999) focused on the stability of monoglyceride monolayers, including monoolein, at different surface pressures and pH levels, indicating its importance in food product formulations (Sánchez, Niño, & Patino, 1999).

Ice Cream Manufacture

Glycerol monooleate was investigated as a potential replacement for glycerol monopalmitate in low-fat ice cream production. Zeng et al. (2012) demonstrated that glyceryl monooleate improved sensory and physical properties of low-fat ice cream, offering a healthier alternative without compromising taste and texture (Zeng, Ning, Wang, Yang, & Liu, 2012).

Skin Penetration and Topical Formulations

Glyceryl monooleate-based systems have shown promise in enhancing skin penetration for topical and transdermal drug formulations. Lim et al. (2014) studied the effect of glyceryl monooleate lyotropic mixtures on skin permeability using confocal laser scanning microscopy. They found that cubic and lamellar phases of these systems significantly enhanced permeation through the skin, suggesting their potential application in topical and transdermal drug formulations (Lim, Jeong, Kim, Lim, Lee, Shim, Kang, & Jeong, 2014).

Future Directions

Future research directions for Tetraglyceryl monooleate could involve further exploration of its potential uses in various applications. For example, one study aimed to prepare and characterize oleogels and emulgels with glycerol monooleate for potential use in cosmetic and pharmaceutical applications .

properties

IUPAC Name

[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H52O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(32)35-23-26(31)22-34-21-25(30)20-33-19-24(29)18-28/h9-10,24-26,28-31H,2-8,11-23H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLAFUFWXUJDDR-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COCC(COCC(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COCC(COCC(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraglyceryl monooleate

CAS RN

33940-98-6
Record name Oleic acid, monoester with triglycerol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.030
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POLYGLYCERYL-3 OLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XRQ165498B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetraglyceryl monooleate
Reactant of Route 2
Tetraglyceryl monooleate
Reactant of Route 3
Reactant of Route 3
Tetraglyceryl monooleate
Reactant of Route 4
Reactant of Route 4
Tetraglyceryl monooleate
Reactant of Route 5
Tetraglyceryl monooleate
Reactant of Route 6
Tetraglyceryl monooleate

Citations

For This Compound
7
Citations
M TAKAGI, L ZHANG, N MORITA - … of the Japanese Society of Starch …, 1990 - jstage.jst.go.jp
… 親水性の界面活性剤である tetraglyceryl monooleate (MO-310), hexaglyceryl monostearate (MS-500), decaglyceryl monooleate (MO-750, MSW-750) を 5% 澱粉懸濁液に添加後, 95℃ で …
Number of citations: 0 www.jstage.jst.go.jp
L ZHANG, N MORITA - Journal of the Japanese Society of Starch …, 1993 - jstage.jst.go.jp
… Tetraglyceryl monooleate (MO310), hexaglyceryl …
Number of citations: 3 www.jstage.jst.go.jp
MM Rieger - Pharmaceutical Dosage Forms--disperse Systems, 1988 - books.google.com
The term surfactant is routinely used as shorthand for the more descriptive term surface active agent. Sometimes a surfactant is defined as any material that “lowers the surface tension …
Number of citations: 0 books.google.com
M Kerboua, AA Monia, N Samba, L Silva, C Raposo… - Molecules, 2022 - mdpi.com
In this work, we carried out studies of the chemical composition of hexane, chloroform and ethanol extracts from two samples of the lichen Parmotrema hypoleucinum collected in Algeria…
Number of citations: 10 www.mdpi.com
L Zhang, N Morita - Cereals International, 1991 - Cereal Chemistry Division, Royal …
Number of citations: 0
高木正之助, 張麗, 森田尚文 - 澱粉科学, 1990 - jlc.jst.go.jp
親水性の界面活性剤であるtetraglyceryl monooleate (MO-310),hexaglyceryl monostearate(MS-500),decaglyceryl monooleate(MO-750,MSW-750)を5%澱粉懸濁液に添加後,95℃で10分間…
Number of citations: 5 jlc.jst.go.jp
J Bakker, D Theodori - RIVM rapport 2015-0063, 2015 - rivm.openrepository.com
Op verzoek van de Inspectie Leefomgeving en Transport (ILT) heeft het RIVM een overzicht gemaakt van Nederlandse bedrijven die brandstoffen en brandstofadditieven produceren, …
Number of citations: 2 rivm.openrepository.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.